![molecular formula C7H7BrN2 B12339618 [(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
[(4-Bromophenyl)methylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a derivative of hydrazine and is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydrazone group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methylidene]hydrazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the diazotization of arylamine followed by reduction using sodium metabisulfite under controlled temperature and pH conditions . This method ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
[(4-Bromophenyl)methylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl oxides, while reduction can produce various hydrazine derivatives.
科学研究应用
[(4-Bromophenyl)methylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of acylsulfonamides and acylsulfamides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
作用机制
The mechanism of action of [(4-Bromophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways. The bromine atom enhances the compound’s reactivity and specificity towards its targets .
相似化合物的比较
Similar Compounds
4-Bromophenylhydrazine hydrochloride: A closely related compound with similar chemical properties and applications.
(E)-2-(1-(4-Bromophenyl)ethylidene)-1-tosylhydrazine: Another derivative used in optical limiting applications.
Uniqueness
[(4-Bromophenyl)methylidene]hydrazine is unique due to its specific structure, which combines the reactivity of the hydrazone group with the electron-withdrawing effects of the bromine atom. This combination makes it a valuable reagent in various chemical syntheses and research applications.
属性
分子式 |
C7H7BrN2 |
|---|---|
分子量 |
199.05 g/mol |
IUPAC 名称 |
(E)-(4-bromophenyl)methylidenehydrazine |
InChI |
InChI=1S/C7H7BrN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H,9H2/b10-5+ |
InChI 键 |
BAJBVTWTYVBTIL-BJMVGYQFSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N/N)Br |
规范 SMILES |
C1=CC(=CC=C1C=NN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


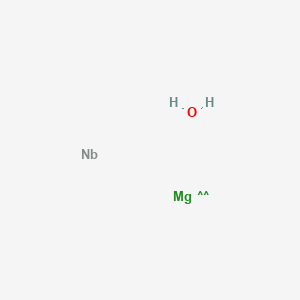
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12339543.png)
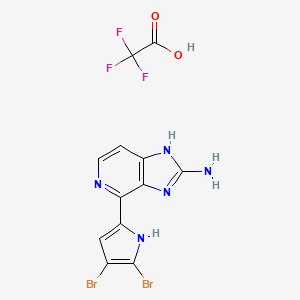

![alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-](/img/structure/B12339557.png)

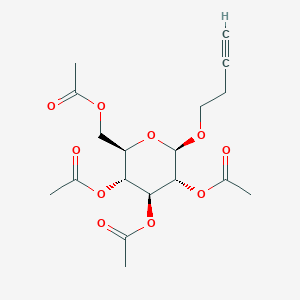
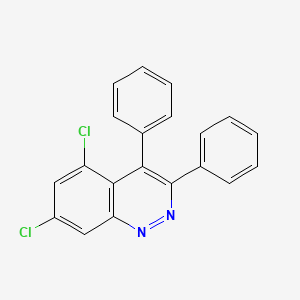

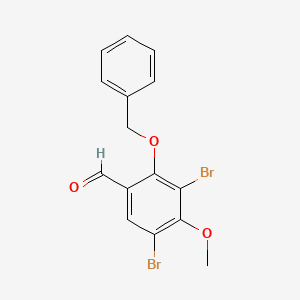
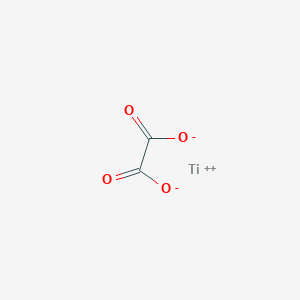
![2-((8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetic acid](/img/structure/B12339593.png)

![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)
